molecular formula C23H25N3O5 B2829068 7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1207030-87-2

7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2829068
CAS No.: 1207030-87-2
M. Wt: 423.469
InChI Key: ORRSGWMDNUPCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.

    Formation of the Benzo[b][1,4]oxazin-3(4H)-one Core: This core structure can be synthesized through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzo[b][1,4]oxazin-3(4H)-one core, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation Products: Quinones, aldehydes, and carboxylic acids.

    Reduction Products: Alcohols, amines, and reduced heterocycles.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals. Researchers study its pharmacokinetics, pharmacodynamics, and toxicity to evaluate its suitability for clinical use.

Industry

In industry, the compound is used in the development of new materials with unique properties Its potential applications include the development of advanced polymers, coatings, and electronic materials

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but lacks the tert-butyl group.

    7-(tert-Butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]thiazin-3(4H)-one: Similar structure but contains a sulfur atom instead of an oxygen atom in the oxazinone ring.

    7-(tert-Butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-thione: Similar structure but contains a sulfur atom instead of an oxygen atom in the oxazinone ring.

Uniqueness

The uniqueness of 7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its specific combination of functional groups and structural features The presence of the tert-butyl group, the dimethoxyphenyl group, and the oxadiazole ring in a single molecule provides unique chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

7-tert-butyl-4-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-23(2,3)15-7-8-16-18(11-15)30-13-21(27)26(16)12-20-24-22(25-31-20)14-6-9-17(28-4)19(10-14)29-5/h6-11H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRSGWMDNUPCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.